2-(4-Fluorophenyl)cyclopentan-1-ol

hNK-1 receptor asymmetric synthesis chiral building block

Essential chiral building block for hNK-1 antagonist synthesis (Merck route). Validated p38 MAPK inhibitor scaffold with X-ray data and low CYP3A4 inhibition (IC50 20 μM). Procure >98% purity to ensure fidelity in stereospecific transformations and avoid costly chiral resolution.

Molecular Formula C11H13FO
Molecular Weight 180.22 g/mol
CAS No. 1250764-41-0
Cat. No. B1463904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)cyclopentan-1-ol
CAS1250764-41-0
Molecular FormulaC11H13FO
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H13FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2
InChIKeyHLSQYAFIFDWGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)cyclopentan-1-ol (CAS 1250764-41-0): Procurement-Grade Overview and Physicochemical Profile


2-(4-Fluorophenyl)cyclopentan-1-ol (CAS 1250764-41-0) is a para-fluorophenyl-substituted cyclopentanol derivative with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . The compound exists as a racemic mixture of trans diastereomers (rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol), with the hydroxyl and 4-fluorophenyl groups positioned trans to each other on the cyclopentane ring [1]. Commercially available purity ranges from 95% to 98% depending on supplier specifications, with a calculated boiling point of 276.0±40.0 °C at 760 mmHg and a predicted LogP of 2.4541 . The compound is supplied exclusively for research use in pharmaceutical discovery and agrochemical development, not for human or veterinary therapeutic applications.

Why 2-(4-Fluorophenyl)cyclopentan-1-ol (CAS 1250764-41-0) Cannot Be Replaced by Non-Fluorinated or Regioisomeric Cyclopentanol Analogs


Substituting 2-(4-Fluorophenyl)cyclopentan-1-ol with non-fluorinated analogs (e.g., 2-phenylcyclopentan-1-ol, CAS 2362-73-4) or regioisomers (e.g., 1-(4-fluorophenyl)cyclopentanol, CAS 77826-32-5) fundamentally alters critical molecular properties that determine biological target engagement. The para-fluorine substitution introduces a strong electronegative dipole and hydrogen-bond acceptor capacity absent in the non-fluorinated phenyl analog, while maintaining a similar steric profile [1]. This modification is widely documented in medicinal chemistry to enhance metabolic stability, increase lipophilicity (predicted LogP 2.4541 for the 4-fluoro derivative versus ~2.0 for the non-fluorinated analog), and improve binding interactions through orthogonal multipolar C–F···C=O and C–F···H–N contacts [2]. Furthermore, regioisomeric substitution (1-aryl vs. 2-aryl positioning on the cyclopentane ring) alters the spatial orientation of the aromatic pharmacophore, which directly impacts stereochemical recognition at chiral binding pockets [3]. In lead optimization programs, even single-atom substitutions (H→F) have been shown to produce 5- to 100-fold changes in target potency and oral bioavailability, making generic substitution scientifically indefensible without empirical validation [1].

2-(4-Fluorophenyl)cyclopentan-1-ol (CAS 1250764-41-0): Quantitative Differentiation Evidence for Scientific Selection


Stereochemical Configuration Enables hNK-1 Antagonist Intermediate Utility

The trans-2-(4-fluorophenyl)cyclopentan-1-ol scaffold serves as a critical chiral building block in the asymmetric synthesis of potent hNK-1 receptor antagonists. In a 2011 Merck process chemistry publication, the 4-fluorophenyl group was introduced onto a cyclopentene ring via stereospecific 1,4-addition to establish one of six chiral centers in the final hNK-1 antagonist candidate. The enzymatic reduction of the corresponding ketone yielded the chiral 2-cyclopenten-1-ol intermediate, which subsequently underwent π-allyl palladium chemistry with zinc alkoxide to form the ether bond [1]. In contrast, non-fluorinated phenyl cyclopentanol analogs lack the electronic properties required for optimal π-allyl palladium coupling efficiency in this reaction sequence, and regioisomeric 1-aryl cyclopentanols produce an incompatible spatial geometry for downstream ether bond formation [2].

hNK-1 receptor asymmetric synthesis chiral building block Merck

CYP3A4 Inhibition Profile Distinguishes 2-(4-Fluorophenyl)cyclopentan-1-ol from Structurally Related Fluorinated Cyclopentanol Derivatives

2-(4-Fluorophenyl)cyclopentan-1-ol demonstrates a defined CYP3A4 inhibition profile with an IC50 of 20,000 nM (20 μM) measured in human liver microsomes using a fluorogenic substrate [1]. This value places the compound in a distinct liability category compared to structurally related cyclopentanol derivatives. For reference, the 3-fluoro regioisomer trans-2-(3-fluorophenyl)cyclopentanol exhibits significantly different biological behavior, with reported IC50 values against cancer cell lines (MCF-7, MDA-MB-231) in the 0.095-0.620 μM range . The 4-fluoro compound's relatively high CYP3A4 IC50 (low inhibition potency) indicates a reduced risk of mechanism-based drug-drug interactions when used as a chemical probe in cellular assays requiring co-administered CYP3A4 substrates. This contrasts with known potent p38 MAPK inhibitors bearing fluorophenyl-cyclopentanol moieties, which can exhibit CYP inhibition at sub-micromolar concentrations [2].

CYP3A4 drug metabolism hepatic clearance DDI risk assessment

Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity Relative to Non-Fluorinated and Regioisomeric Analogs

The para-fluorine substitution in 2-(4-fluorophenyl)cyclopentan-1-ol confers measurable physicochemical advantages over non-fluorinated analogs while maintaining a defined steric profile. The compound exhibits a calculated LogP of 2.4541, representing a ~0.4-0.5 unit increase in lipophilicity compared to the non-fluorinated 2-phenylcyclopentan-1-ol (estimated LogP ~2.0) . This lipophilicity enhancement is achieved without significant steric perturbation, as the van der Waals radius of fluorine (1.47 Å) is only marginally larger than hydrogen (1.20 Å) [1]. Additionally, the para-fluorine atom introduces a hydrogen-bond acceptor (HBA) capacity absent in the non-fluorinated analog, while the hydroxyl group provides one hydrogen-bond donor (HBD) and one additional HBA. The regioisomeric 1-(4-fluorophenyl)cyclopentanol (CAS 77826-32-5) differs critically in the spatial orientation of these pharmacophoric elements: the 2-aryl substitution positions the fluorophenyl group at a ~60-70° dihedral angle relative to the hydroxyl-bearing carbon, whereas 1-aryl substitution places the aromatic ring geminal to the hydroxyl group, fundamentally altering hydrogen-bonding geometry [2].

lipophilicity LogP ADME permeability fluorine substitution

p38 MAPK Inhibitor Scaffold: Structural Confirmation via X-ray Crystallography Validates Ligand-Binding Geometry

The 2-(4-fluorophenyl)cyclopentan-1-ol core serves as the foundational scaffold for pyridine-substituted cyclopentene derivatives investigated as p38 mitogen-activated protein kinase (MAPK) inhibitors . Single-crystal X-ray diffraction analysis of the advanced analog 2-(4-fluorophenyl)-1-(4-pyridyl)cyclopentan-1-ol confirmed the trans configuration of the 4-fluorophenyl and 4-pyridyl rings (T = 193 K, R factor = 0.125), with crystal packing characterized by O–H···N hydrogen-bonded zigzag chains along the b-axis [1]. This crystallographically validated geometry is essential for rational structure-based drug design targeting the p38 MAPK ATP-binding pocket. While specific IC50 values for the unelaborated 2-(4-fluorophenyl)cyclopentan-1-ol against p38 MAPK have not been publicly disclosed, established p38 inhibitors bearing the 4-fluorophenyl motif (e.g., SB203580 and related diaryl imidazoles) exhibit IC50 values in the 0.3-0.6 μM range [2]. The availability of high-resolution structural data for the cyclopentanol core enables molecular docking and pharmacophore modeling studies that are not feasible with structurally uncharacterized or conformationally ambiguous analogs.

p38 MAPK kinase inhibitor X-ray crystallography pyridine-substituted cyclopentene

CCR5 Antagonist Pharmacological Activity Screening: Preliminary Positive Indication

Preliminary pharmacological activity screening indicates that 2-(4-fluorophenyl)cyclopentan-1-ol can be utilized as a CCR5 antagonist lead scaffold for the preparation of treatments targeting CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This screening-level evidence positions the compound within the broader class of cyclopentane-based CCR5 modulators, a validated therapeutic class exemplified by the approved drug Maraviroc (which contains a cyclopentane core with a tropane moiety). While the non-fluorinated 2-phenylcyclopentan-1-ol analog has been investigated primarily for protease inhibition (pancreatic trypsin) rather than chemokine receptor modulation, the 4-fluorophenyl substitution appears to redirect biological activity toward CCR5 antagonism . The para-fluorine atom is hypothesized to engage in favorable hydrophobic and multipolar interactions with the transmembrane binding pocket of CCR5, though full quantitative SAR data across multiple fluorophenyl regioisomers remains unpublished.

CCR5 chemokine receptor HIV entry inhibitor inflammatory disease

Commercial Availability and Purity Specifications Support Reproducible Research Procurement

2-(4-Fluorophenyl)cyclopentan-1-ol (CAS 1250764-41-0) is commercially available from multiple established chemical suppliers with defined purity specifications ranging from 95% to 98% . The compound is offered in quantities from 100 mg to multi-gram scale, with some suppliers providing ISO-certified manufacturing suitable for global pharmaceutical R&D and quality control applications . In contrast, the non-fluorinated analog 2-phenylcyclopentan-1-ol (CAS 2362-73-4) and the regioisomer 1-(4-fluorophenyl)cyclopentanol (CAS 77826-32-5) have more limited commercial availability and fewer vendors offering analytically characterized material with batch-specific purity documentation . The compound's MDL number (MFCD29925569) and canonical SMILES (OC1CCCC1C1=CC=C(F)C=C1) are standardized across major chemical databases, facilitating cross-referencing and procurement from multiple validated sources .

research chemical purity specification procurement quality control

2-(4-Fluorophenyl)cyclopentan-1-ol (CAS 1250764-41-0): Evidence-Backed Research and Industrial Application Scenarios


Chiral Building Block for hNK-1 Receptor Antagonist Synthesis

Based on the stereospecific 1,4-addition and π-allyl palladium coupling chemistry validated in Merck's hNK-1 antagonist synthesis program [1], 2-(4-fluorophenyl)cyclopentan-1-ol is a critical chiral intermediate for establishing the stereochemical array required for potent hNK-1 receptor antagonism. The trans-(1R,2S) configuration with 4-fluorophenyl substitution is essential for downstream ether bond formation with chiral δ-lactam moieties. This application is supported by the crystallographically confirmed trans geometry of the 4-fluorophenyl group [2] and the established synthetic methodology for introducing the 4-fluorophenyl group via stereospecific 1,4-addition [1]. Procurement of this specific compound enables reproduction of the published Merck route without the need for de novo chiral resolution or regioisomer separation.

p38 MAPK Inhibitor Scaffold for Structure-Based Drug Design

The 2-(4-fluorophenyl)cyclopentan-1-ol core is validated as a p38 MAPK inhibitor scaffold through crystallographic characterization of the advanced pyridyl-substituted analog [2]. The availability of high-resolution X-ray structural data (R factor = 0.125, T = 193 K) enables molecular docking and structure-activity relationship (SAR) studies targeting the p38 MAPK ATP-binding pocket. While SB203580 and related p38 inhibitors exhibit IC50 values in the 0.3-0.6 μM range [3], the 2-(4-fluorophenyl)cyclopentan-1-ol scaffold provides a synthetically tractable starting point for iterative optimization, with the para-fluorine atom positioned to engage in favorable C–F···H–N and C–F···C=O interactions within the kinase active site [4]. This application is further supported by the compound's calculated LogP of 2.4541, which falls within the optimal lipophilicity range (LogP 2-4) for kinase inhibitor cellular permeability .

CYP3A4 Drug-Drug Interaction Risk Assessment Tool

With a measured CYP3A4 IC50 of 20,000 nM (20 μM) in human liver microsomes [5], 2-(4-fluorophenyl)cyclopentan-1-ol exhibits low CYP inhibition liability compared to structurally related 3-fluoro regioisomers that demonstrate sub-micromolar cellular potency . This property makes the compound suitable as a chemical probe in cellular assays requiring co-administration of CYP3A4-metabolized compounds (e.g., midazolam, testosterone, nifedipine) where minimal metabolic interference is required. The quantitative CYP inhibition data enables researchers to pre-calculate the maximum assay concentration at which CYP3A4-mediated drug-drug interactions remain negligible (<10% inhibition at 10× IC50 threshold), providing a defined experimental window for phenotypic screening and target validation studies.

CCR5 Antagonist Lead Scaffold for Inflammatory Disease Research

Preliminary pharmacological screening has identified 2-(4-fluorophenyl)cyclopentan-1-ol as a CCR5 antagonist lead scaffold applicable to research on HIV entry inhibition, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [6]. While quantitative potency data (IC50 or Ki) remain unpublished, the positive screening signal distinguishes this compound from non-fluorinated 2-phenylcyclopentan-1-ol analogs that exhibit protease inhibition rather than chemokine receptor modulation . The para-fluorophenyl substitution pattern aligns with established SAR trends in CCR5 antagonist chemotypes, where fluorinated aromatic rings enhance binding to the hydrophobic transmembrane cavity of the receptor. This compound serves as a starting point for focused SAR campaigns aimed at optimizing CCR5 binding affinity and functional antagonism.

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